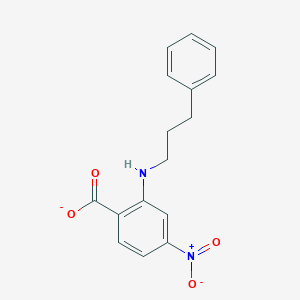

(-)-Deoxoprosophylline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Deoxoprosophylline (DOP) is a naturally occurring alkaloid found in plants of the family Apocynaceae, including Rauwolfia serpentina, and is known to have a variety of medicinal properties. It is a highly selective, potent, and reversible inhibitor of monoamine oxidase A (MAO-A) and has been used in the treatment of depression and anxiety. DOP has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects, and is being explored for its potential therapeutic applications in a variety of diseases.

科学的研究の応用

Synthesis Techniques and Methodologies

Several studies have focused on the synthesis techniques and methodologies for (-)-Deoxoprosophylline, highlighting its significance in scientific research. A notable approach is the stereoselective synthesis, which involves key steps like the amination of anti-1,2-dibenzyl ether, intermolecular olefination, and Pd-catalyzed intramolecular cyclization (Kim et al., 2007). Additionally, the use of chiral functionalities from Perlin aldehydes and reductive aminations emphasizes the intricate methods employed to achieve the synthesis of (-)-Deoxoprosophylline and its derivatives (Kokatla et al., 2010).

Another innovative approach includes the Co(III)(salen)-catalyzed two stereocentered HKR (Hydrolytic Kinetic Resolution) of racemic azido epoxides, offering an efficient pathway to synthesize (+)-Deoxoprosophylline with high optical purity (Devalankar & Sudalai, 2012). The SmI2-mediated cross-coupling technique represents another critical method, showcasing the versatility of synthesis strategies for this compound (Liu et al., 2008).

Advances in Synthesis and Derivative Development

The recent developments in the synthesis of (-)-Deoxoprosophylline and its derivatives have been significant, focusing on achieving optically active forms through various strategies, including chiral synthons, chiral auxiliaries, and asymmetric catalysis. These efforts are crucial for generating derivatives with potential biological activities and for understanding the structural complexity of (-)-Deoxoprosophylline (Ande et al., 2018).

特性

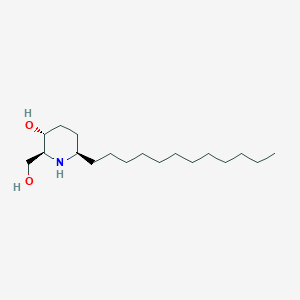

IUPAC Name |

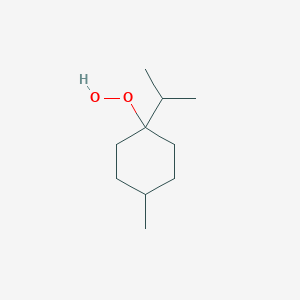

(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLRIRWYGHUHB-FGTMMUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Deoxoprosophylline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)